

Technical Monograph: 4-Chloro-2,6-dibromotoluene

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Compound of Interest

Compound Name: 4-Chloro-2,6-dibromotoluene

CAS No.: 196712-73-9

Cat. No.: B3249725

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A Strategic Scaffold for Sterically Controlled Cross-Coupling

Executive Summary

4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9) represents a specialized class of poly-halogenated aromatic scaffolds. Unlike simple halo-toluenes, this molecule offers a unique "3-point" functionalization strategy. The presence of two bromine atoms at the sterically crowded ortho positions (2,6) relative to the methyl group, combined with a chemically distinct chlorine atom at the para position (4), creates a platform for sequential, site-selective cross-coupling reactions.

This guide details the structural rationale, validated synthetic protocols, and chemoselective reactivity profiles necessary to utilize this compound effectively in high-value synthesis.

Physicochemical Profile & Structural Analysis[1][2][3]

The utility of **4-Chloro-2,6-dibromotoluene** lies in its specific substitution pattern. The methyl group at position 1 acts as a steric anchor, shielding the ortho-bromines, while the para-chlorine remains electronically distinct.

2.1 Key Properties Table

Property	Value	Notes
IUPAC Name	1,3-dibromo-5-chloro-2-methylbenzene	Systematic nomenclature
CAS Number	196712-73-9	Primary identifier
Molecular Formula	C ₇ H ₅ Br ₂ Cl	
Molecular Weight	284.37 g/mol	Heavy atom count facilitates crystallography
Predicted LogP	~4.3	Highly lipophilic
Appearance	Crystalline Solid	Low-melting (est. 40–60°C)
¹ H NMR Signature	δ ~2.60 (s, 3H, CH ₃), δ ~7.55 (s, 2H, Ar-H)	Symmetric aromatic signal confirms 2,6-substitution

2.2 Structural Dynamics

The ortho-bromine atoms impose a significant "ortho-effect," locking the methyl group's rotation and creating a hydrophobic pocket. This steric bulk is critical: it retards non-specific nucleophilic attacks at the methyl position but requires specialized ligands (e.g., S-Phos, X-Phos) for palladium-catalyzed coupling at the C-Br sites.

Validated Synthetic Protocol

The synthesis of **4-Chloro-2,6-dibromotoluene** is a classic example of directed electrophilic aromatic substitution. The methyl group is an ortho/para activator, while the chlorine at the 4-position is an ortho/para deactivator.

- **Directing Effects:** The methyl group directs incoming electrophiles to positions 2 and 6. The 4-chloro group directs to positions 2 and 6 (meta to itself is deactivated, but ortho to Cl is more deactivated). Thus, the directing effects reinforce each other at the 2 and 6 positions.

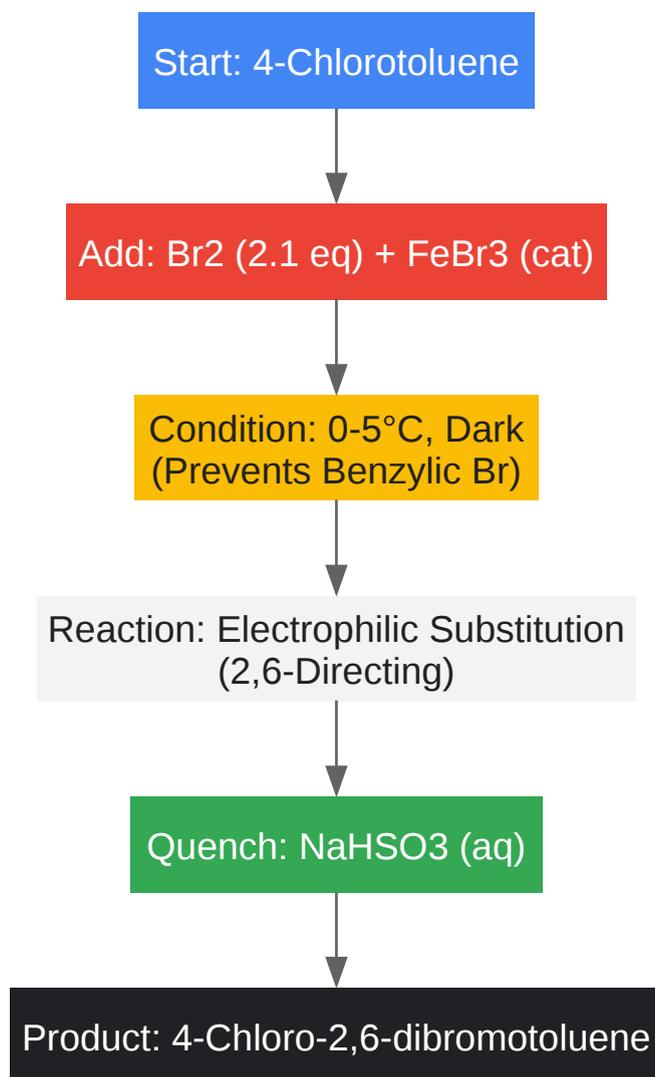
3.1 Experimental Workflow (Bromination)

Reaction:

Step-by-Step Procedure:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.
- Charging: Charge the flask with 4-chlorotoluene (1.0 eq) and anhydrous dichloromethane (DCM) or perform neat if temperature control is robust. Add catalytic FeBr_3 (0.05 eq) or iron powder.
- Bromine Addition: Cool the mixture to 0–5°C. Add elemental bromine (2.1 eq) dropwise. Crucial: Maintain low temperature to prevent benzylic bromination (radical pathway).
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS for the disappearance of the mono-bromo intermediate.
- Quench: Pour the reaction mixture into ice-water containing sodium bisulfite (NaHSO_3) to quench excess bromine (color change from red/brown to yellow/clear).
- Workup: Extract with DCM. Wash the organic layer with water, saturated NaHCO_3 , and brine. Dry over MgSO_4 .
- Purification: Recrystallize from hot ethanol or hexanes to yield white needles.

3.2 Synthesis Visualization



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Figure 1: Synthetic workflow for the regioselective bromination of 4-chlorotoluene.

Reactivity & Applications: The Chemoselectivity Map

The core value of this scaffold is the ability to differentiate between the halogen sites.

4.1 Site 1: The Steric C-Br (Positions 2, 6)

- Reactivity: High oxidative addition potential with Pd(0), but kinetically hindered by the adjacent methyl group.

- Strategy: Use bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like S-Phos or RuPhos). These ligands facilitate oxidative addition despite the steric crowd and promote reductive elimination.
- Application: Introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to create "wing" motifs around the central methyl core.

4.2 Site 2: The Electronic C-Cl (Position 4)

- Reactivity: Lower oxidative addition potential than C-Br.
- Strategy: This site generally remains intact during the initial coupling at the C-Br positions (if stoichiometry is controlled). It can be activated subsequently using high-temperature conditions or more active catalysts (e.g., Pd-PEPPSI, Pd/X-Phos) after the bromines have been substituted.
- Application: Late-stage diversification or attachment to a polymer/solid support.

4.3 Chemoselectivity Diagram



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Figure 2: Sequential functionalization strategy exploiting the reactivity difference between Aryl-Br and Aryl-Cl bonds.

Safety & Handling

- Hazards: As a halogenated aromatic, this compound is likely a skin and eye irritant. It may cause sensitization.
- HBr Evolution: The synthesis generates stoichiometric quantities of hydrogen bromide gas. Scrubbers are mandatory.

- Waste: Halogenated waste streams must be segregated from general organic waste to prevent formation of toxic byproducts during incineration.

References

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Sources

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